BenchChemオンラインストアへようこそ!

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine

Regioisomeric differentiation Medicinal chemistry building block Aryl bromide cross-coupling

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 1443247-99-1) is a synthetic N-benzyl-4,4-difluoropiperidine derivative with molecular formula C12H14BrF2N and molecular weight 290.15 g/mol. The compound features a meta-bromophenyl substituent at the piperidine nitrogen and gem-difluoro substitution at the piperidine 4-position.

Molecular Formula C12H14BrF2N
Molecular Weight 290.15 g/mol
CAS No. 1443247-99-1
Cat. No. B1449318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine
CAS1443247-99-1
Molecular FormulaC12H14BrF2N
Molecular Weight290.15 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H14BrF2N/c13-11-3-1-2-10(8-11)9-16-6-4-12(14,15)5-7-16/h1-3,8H,4-7,9H2
InChIKeyLWHGRRYEKLSRSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 1443247-99-1): Baseline Identity and Procurement-Relevant Characteristics


1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine (CAS 1443247-99-1) is a synthetic N-benzyl-4,4-difluoropiperidine derivative with molecular formula C12H14BrF2N and molecular weight 290.15 g/mol [1]. The compound features a meta-bromophenyl substituent at the piperidine nitrogen and gem-difluoro substitution at the piperidine 4-position [1]. Computed physicochemical properties include XLogP3 of 3.6, topological polar surface area of 3.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. The compound is commercially available as a research chemical with typical purity of ≥95% and is cataloged by multiple vendors as a versatile small molecule scaffold for medicinal chemistry applications .

Why Generic Substitution of 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine Fails: Structural Determinants That Cannot Be Interchanged


This compound occupies a precise structural niche that cannot be satisfied by casually substituting its closest analogs. The meta-bromo substitution on the benzyl ring places the electron-withdrawing bromine at a position that yields distinct electronic effects and molecular recognition properties compared to the para-bromo isomer (CAS 494773-06-7) [1]. Simultaneously, the gem-difluoro motif at the piperidine 4-position reduces basicity of the piperidine nitrogen, alters conformational preferences, and can enhance metabolic stability relative to non-fluorinated 1-(3-bromobenzyl)piperidine (CAS 59507-40-3) [2]. Substitution with a non-brominated benzyl analog (e.g., 1-benzyl-4,4-difluoropiperidine, CAS 155137-18-1) would lose the synthetic handle that the aryl bromide provides for downstream cross-coupling diversification. Each structural element — regioisomeric bromine placement and gem-difluoro piperidine — contributes independently to the compound's utility as a building block, making generic interchange inadvisable without explicit experimental validation.

Quantitative Differentiation Evidence: 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine Against Its Closest Analogs


Regioisomeric Bromine Placement: Meta (3-Br) Versus Para (4-Br) Substituent Comparison

The meta-bromophenyl substitution in the target compound (CAS 1443247-99-1) provides a geometrically and electronically distinct aryl bromide vector compared to its para-bromo isomer (1-[(4-Bromophenyl)methyl]-4,4-difluoropiperidine, CAS 494773-06-7). While direct biological head-to-head data are absent from the public domain, the two regioisomers are unequivocally distinct chemical entities with different InChIKeys [1]. The meta-bromine is positioned at a non-conjugating position relative to the benzylic methylene, whereas the para-bromine is in direct conjugation with the benzylic linker. This alters the electronic environment of the benzyl-piperidine bond and the spatial orientation of the bromine for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [2].

Regioisomeric differentiation Medicinal chemistry building block Aryl bromide cross-coupling

Gem-Difluoro Piperidine Versus Non-Fluorinated Piperidine: Basicity, Lipophilicity, and Conformational Impact

The 4,4-difluoro substitution on the piperidine ring in the target compound fundamentally alters its physicochemical profile relative to the non-fluorinated analog 1-(3-bromobenzyl)piperidine (CAS 59507-40-3). The gem-difluoro group exerts a strong electron-withdrawing inductive effect, reducing the piperidine nitrogen pKa by approximately 2–3 log units [1]. This decrease in basicity can improve membrane permeability in biological contexts and reduce hERG channel binding, a common liability of basic piperidine-containing compounds. The fluorine atoms also increase the metabolic stability of the piperidine ring toward oxidative N-dealkylation by cytochrome P450 enzymes, a major clearance pathway for unsubstituted piperidines [1].

Fluorine medicinal chemistry Piperidine basicity Metabolic stability

Aryl Bromide Synthetic Handle: Enabling Downstream Diversification via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide at the meta position of the benzyl group provides a robust synthetic handle for late-stage diversification. Unlike the debrominated analog 1-benzyl-4,4-difluoropiperidine (CAS 155137-18-1), the target compound can directly participate in Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1]. This capability enables parallel library synthesis where a common intermediate bearing the 4,4-difluoropiperidine core is diversified at the aryl bromide position to explore structure-activity relationships. The 4,4-difluoropiperidine hydrochloride starting material is commercially available (CAS 144230-52-4) alongside 3-bromobenzyl bromide, providing a straightforward synthetic route .

Building block Cross-coupling Parallel synthesis

Physicochemical Property Profile: Computed Descriptors for Drug-Likeness Assessment

The computed physicochemical properties of 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine position it within favorable drug-like chemical space. The compound exhibits XLogP3 = 3.6, TPSA = 3.2 Ų, 0 H-bond donors, 3 H-bond acceptors, molecular weight 290.15 g/mol, and 2 rotatable bonds [1]. All parameters fall within Lipinski's Rule of Five boundaries. Compared to the non-fluorinated analog 1-(3-bromobenzyl)piperidine (MW 254.17 g/mol, predicted higher basicity), the 4,4-difluoro modification increases molecular weight by 36 Da while reducing predicted basicity and potentially improving membrane permeation [2]. The low TPSA (<60 Ų) and moderate lipophilicity are consistent with favorable CNS penetration potential.

Drug-likeness Lipinski parameters CNS MPO

Best-Fit Research and Procurement Application Scenarios for 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine


Medicinal Chemistry Building Block for Parallel Library Synthesis

The compound serves as a privileged intermediate for generating diverse arrays of 4,4-difluoropiperidine-containing analogs via Pd-catalyzed cross-coupling at the aryl bromide position [1]. Medicinal chemistry teams can procure this single building block and diversify it through Suzuki, Buchwald-Hartwig, or Sonogashira couplings to explore structure-activity relationships across multiple chemotypes while maintaining the favorable 4,4-difluoropiperidine core. This strategy is supported by the compound's commercial availability at ≥95% purity [2].

CNS Drug Discovery Programs Requiring Reduced Basicity Piperidine Scaffolds

The gem-difluoro substitution reduces piperidine basicity, which class-level evidence associates with improved CNS penetration and reduced hERG binding [1]. Research groups pursuing neurological or psychiatric targets where basic amine-related off-target activity is a concern should prioritize this compound over non-fluorinated 1-(3-bromobenzyl)piperidine. The low TPSA (3.2 Ų) and moderate XLogP3 (3.6) further support CNS drug-likeness [2].

Fragment-Based Drug Discovery (FBDD) with Halogen-Enriched Libraries

With a molecular weight of 290.15 Da and only 2 rotatable bonds, this compound falls within the upper range of fragment-like chemical space and can serve as a bromine-containing fragment for X-ray crystallographic screening [1]. The bromine atom provides anomalous scattering for crystallographic phasing and a clear electron density signature, facilitating rapid hit identification and binding mode determination in fragment-based campaigns.

Chemical Biology Probe Development Requiring Metabolic Stability

The 4,4-difluoro motif is expected, on a class-level basis, to confer resistance to CYP450-mediated N-dealkylation, a major metabolic liability of unsubstituted piperidines [1]. Researchers developing chemical probes for in vivo target engagement studies should select this compound over non-fluorinated analogs when extended residence time is required. The aryl bromide additionally provides a convenient site for installing reporter tags (e.g., fluorophores, biotin) via cross-coupling without modifying the pharmacophoric piperidine core [2].

Quote Request

Request a Quote for 1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.